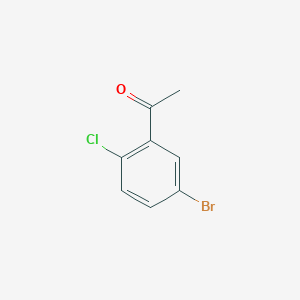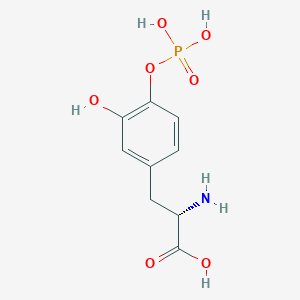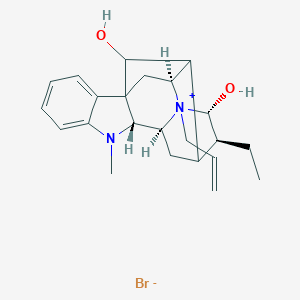
1-(5-Bromo-2-chlorophenyl)ethanone
Übersicht
Beschreibung
1-(5-Bromo-2-chlorophenyl)ethanone, also known as 5-bromo-2-chlorophenyl ethanone, is an organic compound with the molecular formula C8H6BrClO. It is a colorless solid that is soluble in organic solvents. This compound is used in the synthesis of various pharmaceuticals and other compounds, and has been studied for its potential applications in biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
“1-(5-Bromo-2-chlorophenyl)ethanone” has been used in the synthesis of enantiomerically pure compounds . A study describes a 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes . The key step was the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid by crystallizations of its L- and D-menthyl esters from petroleum ether .
Development of SGLT2 Inhibitors
This compound has been used in the development of Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors . These inhibitors are promising antidiabetic agents. The compound has been used as a building block for the incorporation of the diarylethane aglycone during the synthesis .
Improvement of Hypoglycemic Activity
The compound has been used in the modification of the diarylmethane aglycone in known SGLT2 inhibitors . The replacement of one of the two H atoms in the methylene group between the two benzene rings in dapagliflozin molecule by a methyl group was found to be a good strategy to improve the hypoglycemic activity .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 1-(5-Bromo-2-chlorophenyl)ethanone are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(5-Bromo-2-chlorophenyl)ethanone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s biological activity.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMYXDLWAEIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545386 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorophenyl)ethanone | |
CAS RN |
105884-19-3 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)


